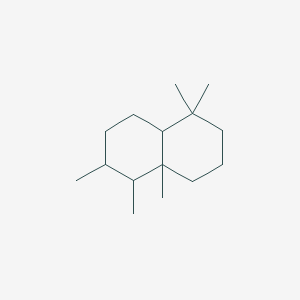
1,1,4a,5,6-Pentamethyldecahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4a,5,6-Pentamethyldecahydronaphthalene is a bicyclic sesquiterpene characterized by a distinctive 6/6 bicyclic skeleton comprising the A and B rings. It is commonly found in fungi and plants, and it exhibits significant biological activities, such as antifungal, antibacterial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,4a,5,6-Pentamethyldecahydronaphthalene and its derivatives can be synthesized through various methods. One common approach involves the use of commercially available norambreinolide as a starting material. The synthesis typically involves multiple steps, including the formation of drimenic acid, followed by reactions with different reagents to produce various drimane derivatives .
Industrial Production Methods: Industrial production of drimane often involves the extraction of drimane-type sesquiterpenoids from natural sources such as fungi and plants. Advanced techniques like genome mining and heterologous expression have also been employed to identify and produce drimane compounds from bacterial sources .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4a,5,6-Pentamethyldecahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of drimenol can yield drimenone, while reduction can produce drimenol from drimenone .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like cyanogen bromide (CNBr) and allylisothiocyanate are used for substitution reactions
Major Products:
Oxidation: Drimenone
Reduction: Drimenol
Substitution: Various drimane derivatives with oxadiazole and thiadiazole rings
Wissenschaftliche Forschungsanwendungen
1,1,4a,5,6-Pentamethyldecahydronaphthalene and its derivatives have a wide range of scientific research applications:
Chemistry: this compound is used as a building block for synthesizing various biologically active compounds.
Biology: It exhibits significant antifungal and antibacterial activities, making it useful in studying microbial interactions and developing antimicrobial agents
Industry: this compound-type sesquiterpenoids are used in the perfumery industry due to their pleasant aroma.
Wirkmechanismus
1,1,4a,5,6-Pentamethyldecahydronaphthalene exerts its effects through various mechanisms:
Antifungal Activity: Drimenol, a drimane derivative, acts by disrupting the fungal cell wall/membrane, leading to cell rupture and death. .
Anticancer Activity: this compound derivatives induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1,1,4a,5,6-Pentamethyldecahydronaphthalene is unique due to its distinctive 6/6 bicyclic skeleton. Similar compounds include:
Homodrimane: Similar to drimane but with slight structural variations.
Polygodial: A drimane-type sesquiterpenoid with strong antifungal properties
This compound stands out due to its broad-spectrum biological activities and its potential for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5951-58-6 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
CVRSZZJUWRLRDE-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC2(C1C)C)(C)C |
Kanonische SMILES |
CC1CCC2C(CCCC2(C1C)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Drimane; Decahydro-1,2,5,5,8a-pentamethylnaphthalene stereoisomer. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















